2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid is an organic compound characterized by its bicyclic structure and carboxylic acid functional group. Its molecular formula is C9H12O2, and it has a molecular weight of approximately 168.19 g/mol. The compound features a bicyclo[2.2.1]heptene moiety, which contributes to its unique structural properties and potential reactivity. This compound is of interest in various fields, including organic chemistry and medicinal chemistry, due to its distinctive structure and biological activities .
The chemical reactivity of 2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid can be attributed to its functional groups:
These reactions highlight the compound's versatility in synthetic organic chemistry .
Research indicates that 2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid exhibits notable biological activities:
Several methods have been developed for synthesizing 2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid:
The applications of 2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid include:
Interaction studies involving 2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid focus on its binding affinity and interactions with various biological targets:
Several compounds share structural similarities with 2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid, each exhibiting unique properties:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Bicyclo[3.3.0]octane | Larger bicyclic framework | Different reactivity patterns |
1-Aminobicyclo[2.2.1]heptane | Amino group addition | Enhanced biological activity |
4-Methylbicyclo[3.3.0]octane | Methyl substitution | Altered physical properties |
1,4-Dihydroxybicyclo[3.3.0]octane | Hydroxyl groups | Increased solubility and reactivity |
These comparisons highlight the uniqueness of 2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid within its chemical class, particularly regarding its potential applications and biological activities .
Irritant